(2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate
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Overview
Description
(2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate is a chemical compound with the empirical formula C10H26B2F8NP. It is a phosphonium salt that is often used as a ligand in various chemical reactions, particularly in cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate typically involves the reaction of di-tert-butylphosphine with 2-aminoethyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and more robust equipment to handle the reaction conditions efficiently. The final product is usually purified through crystallization or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Chemistry
In chemistry, (2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate is widely used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions. These reactions are essential for forming carbon-carbon and carbon-nitrogen bonds in organic synthesis .
Biology and Medicine
In biology and medicine, the compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to facilitate the formation of complex molecular structures makes it valuable in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a ligand in catalytic processes helps improve the efficiency and selectivity of various industrial reactions .
Mechanism of Action
The mechanism of action of (2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate involves its role as a ligand in catalytic reactions. The compound coordinates with metal catalysts to form active catalytic species that facilitate the desired chemical transformations. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, which are crucial for the efficiency of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylphosphine tetrafluoroborate: Similar in structure but lacks the aminoethyl group.
Triphenylphosphine tetrafluoroborate: Contains phenyl groups instead of tert-butyl groups.
Tris(dimethylamino)phosphine: Contains dimethylamino groups instead of tert-butyl groups.
Uniqueness
(2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate is unique due to its aminoethyl group, which provides additional reactivity and versatility in chemical synthesis. This feature allows it to participate in a broader range of reactions compared to its similar counterparts .
Properties
Molecular Formula |
C10H25BF4NP |
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Molecular Weight |
277.09 g/mol |
IUPAC Name |
2-aminoethyl(ditert-butyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C10H24NP.BF4/c1-9(2,3)12(8-7-11)10(4,5)6;2-1(3,4)5/h7-8,11H2,1-6H3;/q;-1/p+1 |
InChI Key |
YCZSOYLIVBURFG-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](CCN)C(C)(C)C |
Origin of Product |
United States |
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